molecular formula C9H14O2 B8372437 5-Propyl-2-furanethanol

5-Propyl-2-furanethanol

Cat. No.: B8372437
M. Wt: 154.21 g/mol
InChI Key: JZMCHQHFVXTDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Propyl-2-furanethanol is a furan-derived compound characterized by a furan ring substituted with a propyl group at the 5-position and an ethanol group at the 2-position. Furan derivatives are widely studied for their thermal stability, biodegradability, and catalytic reactivity, making them attractive for sustainable chemistry applications .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-(5-propylfuran-2-yl)ethanol

InChI

InChI=1S/C9H14O2/c1-2-3-8-4-5-9(11-8)6-7-10/h4-5,10H,2-3,6-7H2,1H3

InChI Key

JZMCHQHFVXTDMA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(O1)CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include:

  • 5-Hydroxymethyl-2-furfural (HMF) : A biomass-derived platform chemical with a hydroxymethyl (-CH₂OH) group at the 5-position and an aldehyde (-CHO) at the 2-position.
  • 2-Furanmethanol: Features a methanol (-CH₂OH) group at the 2-position but lacks substitution at the 5-position.
  • 5-Methyl-2-furanethanol: Contains a methyl group at the 5-position and an ethanol group at the 2-position, differing only in alkyl chain length compared to 5-propyl-2-furanethanol.

Key Comparative Properties

Property This compound 5-Hydroxymethyl-2-furfural (HMF) 2-Furanmethanol
Molecular Formula C₇H₁₂O₂ (estimated) C₆H₆O₃ C₅H₆O₂
Substituents 5-propyl, 2-ethanol 5-hydroxymethyl, 2-aldehyde 2-methanol
Boiling Point (°C) Not reported 114–116 (decomposes) 155–160
Solubility Likely hydrophobic Water-soluble (polar groups) Moderately polar
Reactivity Alkyl chain may hinder oxidation Readily oxidized to FDCA Prone to esterification

Thermal and Mechanical Behavior

  • Thermal Stability: Furan derivatives like HMF are thermally labile, decomposing near 150°C . The propyl group in this compound could enhance thermal stability compared to HMF but reduce it relative to aromatic analogs like poly(ethylene furanoate), which exhibits a glass transition temperature (Tg) of 85–88°C .
  • Reactivity: HMF’s aldehyde and hydroxymethyl groups enable catalytic oxidation to 2,5-furandicarboxylic acid (FDCA), a polyester precursor . In contrast, this compound’s ethanol and propyl groups may favor etherification or polymerization rather than oxidation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.